![molecular formula C18H22N6O B5806955 1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
The synthesis and study of pyrazolo[3,4-d]pyrimidines have been a subject of interest due to their pharmacological activities and potential as σ(1) receptor antagonists. Compounds of this class have been evaluated for their activity in various models, showing significant results in neuropathic pain models and possessing good physicochemical, safety, and ADME properties, making them clinical candidates for further study (Díaz et al., 2012).
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies, including the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. This process yields 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through subsequent reactions (Kuznetsov et al., 2007).
Molecular Structure Analysis
The molecular structure of related pyrazolo[3,4-d]pyrimidines has been characterized through various methods, including X-ray crystallography. These studies reveal detailed geometric parameters and the orientation of substituents which are crucial for their biological activity (Titi et al., 2020).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, including condensation with different reagents to produce a wide range of derivatives with potential biological activities. The functional groups present in these compounds, such as amino and nitro groups, play a significant role in their reactivity and the formation of complex structures (Wolf et al., 2005).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. These properties are essential for determining their suitability for pharmaceutical formulations and their behavior in biological systems (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity towards various reagents and the stability of their chemical bonds, are critical for their pharmacological activity. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant changes in their biological activities, highlighting the importance of understanding their chemical properties (Singla et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-4-15(5-3-1)13-24-18-16(12-22-24)17(20-14-21-18)19-6-7-23-8-10-25-11-9-23/h1-5,12,14H,6-11,13H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKJGKQMXDVZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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